Monosodium oxalate

Description

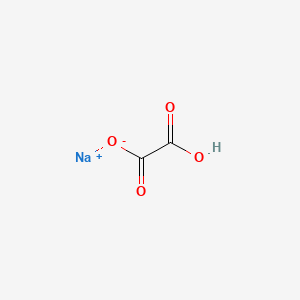

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRAXLUXHBUNDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047499 | |

| Record name | Monosodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-49-8 | |

| Record name | Monosodium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monosodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9TH558WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monosodium Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Monosodium oxalate (B1200264), the monosodium salt of oxalic acid, is a chemical compound with significant relevance in various scientific disciplines, including analytical chemistry, materials science, and increasingly, in the biomedical field. This technical guide provides an in-depth overview of monosodium oxalate, with a particular focus on its chemical properties, synthesis, and analytical quantification. Furthermore, this document explores the emerging role of oxalate in biological systems, detailing its impact on cellular signaling pathways implicated in inflammation and mitochondrial dysfunction, which is of paramount interest to researchers in drug development. This guide aims to serve as a comprehensive resource for scientists and professionals, consolidating key data and methodologies to facilitate further research and application.

Introduction

This compound, also known as sodium hydrogen oxalate, is an organic sodium salt with the chemical formula NaHC₂O₄. It is an intermediate in the neutralization of oxalic acid and is characterized by the presence of the hydrogen oxalate anion (HC₂O₄⁻)[1]. While its sibling compound, sodium oxalate (Na₂C₂O₄), has been extensively utilized as a primary standard in analytical chemistry, the unique properties of this compound are garnering increasing attention in various research and development sectors.

For drug development professionals, understanding the physiological and pathological roles of oxalate is crucial. Oxalate is a metabolic byproduct in humans and is a major component of kidney stones. Recent research has unveiled its ability to modulate critical cellular processes, including inflammatory responses and mitochondrial function, suggesting its potential involvement in a range of disease states. This guide will delve into these aspects, providing a molecular-level understanding of oxalate's biological interactions.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. While specific data for this compound is not as abundant as for disodium (B8443419) oxalate, the properties of the latter can often serve as a useful reference point.

Table 1: Physicochemical Properties of Sodium Oxalates

| Property | This compound (NaHC₂O₄) | Disodium Oxalate (Na₂C₂O₄) |

| Synonyms | Sodium hydrogen oxalate, Sodium binoxalate[1] | Oxalic acid disodium salt, Ethanedioic acid disodium salt |

| CAS Number | 1186-49-8 | 62-76-0 |

| Molecular Formula | C₂HNaO₄ | C₂Na₂O₄ |

| Molecular Weight | 112.02 g/mol | 134.00 g/mol |

| Appearance | White crystalline powder | White, crystalline, odorless solid[2] |

| Solubility in Water | Data not readily available | 3.7 g/100 mL at 20°C[2][3], 6.25 g/100 mL at 100°C[2][3] |

| pKa (of Oxalic Acid) | pKa₁ = 1.27, pKa₂ = 4.28[4] | - |

| Decomposition | Data not readily available | Decomposes above 290°C[2] |

Note: The pKa values provided are for the parent acid, oxalic acid. The second pKa (4.28) is particularly relevant as it governs the equilibrium between the hydrogen oxalate and oxalate anions.

Synthesis and Purification

The synthesis of this compound is achieved through the controlled neutralization of oxalic acid with sodium hydroxide (B78521). The stoichiometry of the reaction is critical in determining the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter or suitable pH indicator

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a standardized aqueous solution of oxalic acid. For example, dissolve 12.61 g of oxalic acid dihydrate in 100 mL of deionized water to create a 1 M solution.

-

Prepare a standardized aqueous solution of sodium hydroxide of the same concentration (e.g., 1 M).

-

-

Reaction:

-

Place a defined volume of the oxalic acid solution in a beaker equipped with a magnetic stir bar.

-

Slowly add the sodium hydroxide solution to the oxalic acid solution in a 1:1 molar ratio while continuously stirring. For instance, add 100 mL of 1 M NaOH to 100 mL of 1 M oxalic acid.

-

Monitor the pH of the reaction mixture. The target pH for the formation of this compound is approximately 4.0. Adjust the addition of NaOH carefully to achieve and maintain this pH.

-

-

Crystallization and Isolation:

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Cool the solution in an ice bath to promote the crystallization of this compound.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

-

Purification and Drying:

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound crystals in a drying oven at a temperature between 80-90°C for several hours to remove residual water and ethanol.

-

Analytical Quantification

Accurate quantification of this compound is crucial for various applications. Several analytical methods can be employed, with permanganate (B83412) titration being a classic and reliable technique.

Experimental Protocol: Quantification by Permanganate Titration

This method is based on the redox reaction between the oxalate anion and potassium permanganate in an acidic solution.

Materials:

-

This compound sample

-

Potassium permanganate (KMnO₄) solution (standardized, e.g., 0.1 N)

-

Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

Distilled water

-

Burette, pipette, and conical flasks

-

Hot plate or water bath

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass of the this compound sample and dissolve it in a specific volume of distilled water in a conical flask.

-

Acidify the solution by adding an excess of sulfuric acid.

-

-

Titration:

-

Heat the acidified oxalate solution to approximately 60-70°C. This is necessary because the reaction between oxalate and permanganate is slow at room temperature.

-

Titrate the hot solution with the standardized potassium permanganate solution from a burette. The purple permanganate solution will be decolorized as it reacts with the oxalate.

-

The endpoint of the titration is reached when a faint, persistent pink color is observed in the solution, indicating that all the oxalate has been consumed.

-

-

Calculation:

-

The concentration of this compound in the original sample can be calculated based on the volume and concentration of the KMnO₄ solution used and the stoichiometry of the redox reaction: 5 HC₂O₄⁻ + 2 MnO₄⁻ + 11 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

-

A variety of other analytical techniques can also be employed for oxalate quantification, including liquid chromatography, gas chromatography coupled with mass spectrometry, and enzyme-based methods[5][6][7][8]. The choice of method will depend on the specific requirements of the analysis, such as sensitivity and sample matrix.

Role in Biological Systems and Drug Development

The oxalate anion, the conjugate base of this compound, plays a significant role in human physiology and pathophysiology. While essential for certain metabolic processes, an excess of oxalate can lead to the formation of calcium oxalate kidney stones and has been implicated in cellular damage and inflammation.

Oxalate-Induced Cellular Signaling Pathways

Recent studies have elucidated several signaling pathways that are activated in response to elevated oxalate levels. This is of particular interest to drug development professionals as these pathways may represent novel therapeutic targets.

Oxalate-Induced Inflammatory and Apoptotic Signaling:

Elevated oxalate concentrations can induce oxidative stress in renal epithelial cells, leading to the activation of the Endoplasmic Reticulum Stress (ERS), Reactive Oxygen Species (ROS), and NF-κB signaling pathways. This cascade of events can ultimately result in cellular injury, inflammation, and apoptosis.

References

- 1. Hydrogenoxalate - Wikipedia [en.wikipedia.org]

- 2. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 3. Sodium oxalate | 62-76-0 [chemicalbook.com]

- 4. Oxalic_acid [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Monosodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium oxalate (B1200264), also known as sodium hydrogen oxalate (NaHC₂O₄), is the monosodium salt of oxalic acid. It exists in both anhydrous and monohydrated forms (NaHC₂O₄·H₂O). This document provides a comprehensive overview of the core physical properties of monosodium oxalate, intended to serve as a technical resource for professionals in research and development. The information compiled herein is sourced from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and structural information.

General Properties

This compound is a colorless crystalline solid. It is the intermediate salt in the neutralization of oxalic acid with sodium hydroxide (B78521).

Quantitative Physical Properties

The following tables summarize the key physical properties of both anhydrous this compound and its monohydrate form.

Table 1: General Physical Properties of this compound

| Property | Value | Form |

| Molecular Formula | C₂HNaO₄ | Anhydrous |

| C₂H₃NaO₅ | Monohydrate | |

| Molecular Weight | 112.02 g/mol [1] | Anhydrous |

| 130.03 g/mol | Monohydrate | |

| Appearance | Colorless crystalline solid[2] | Anhydrous & Monohydrate |

| CAS Number | 1186-49-8[2] | Anhydrous |

Table 2: Density and Decomposition Temperature

| Property | Value | Form |

| Density | 1.954 g/cm³ | Anhydrous |

| Decomposition Temperature | Decomposes upon heating. The anhydrous form is reported to decompose at approximately 210°C. Upon heating, it converts to oxalic acid and sodium oxalate, with the latter decomposing further at higher temperatures.[2] | Anhydrous |

Table 3: Solubility Data

| Solvent | Solubility | Temperature (°C) | Form |

| Water | 1.9 g / 100 g | 20 | Anhydrous |

| Ethanol | Insoluble | Room Temperature | Not specified |

Crystal Structure

The monohydrate of this compound crystallizes in a triclinic system. The detailed crystallographic data are presented below.

Table 4: Crystallographic Data for this compound Monohydrate (NaHC₂O₄·H₂O)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 650.3 pm |

| b | 667.3 pm |

| c | 569.8 pm |

| α | 85.04° |

| β | 110.00° |

| γ | 105.02° |

| Z | 2 |

Source:[2]

In the crystal structure of the monohydrate, hydrogen oxalate ions are linked end-to-end by hydrogen bonds, forming infinite chains. These chains are further cross-linked by hydrogen bonds from water molecules and ionic bonds with sodium ions to form layers. The oxalate group itself is non-planar.[2]

Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition. Initially, the monohydrate loses its water of crystallization. The anhydrous form then decomposes to form oxalic acid and disodium (B8443419) oxalate. At higher temperatures, the disodium oxalate further decomposes into sodium carbonate and carbon monoxide.[2]

Thermal decomposition pathway of this compound monohydrate.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the physical properties of this compound.

Synthesis and Purification of this compound Monohydrate

Objective: To synthesize and purify this compound monohydrate crystals.

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Preparation of Solutions:

-

Prepare a saturated solution of oxalic acid by dissolving an excess of oxalic acid dihydrate in distilled water at room temperature.

-

Prepare a 1 M solution of sodium hydroxide.

-

-

Neutralization:

-

Slowly add the 1 M sodium hydroxide solution to the saturated oxalic acid solution in a 1:1 molar ratio while stirring continuously.[3] The reaction is as follows: H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O

-

-

Crystallization:

-

Transfer the resulting solution to a crystallizing dish.

-

Allow the solvent to evaporate slowly at room temperature over several days. Colorless crystals of this compound monohydrate will form.[2]

-

-

Purification:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals at room temperature. For the anhydrous form, the monohydrate can be carefully heated.

-

Workflow for the synthesis and purification of this compound.

Determination of Density by Gas Pycnometry

Objective: To accurately determine the density of crystalline this compound.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Spatula

-

Sample holder

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Sample Preparation: Accurately weigh a suitable amount of the dry this compound crystals using an analytical balance. Record the mass.

-

Measurement:

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge with the analysis gas (typically helium) to remove any adsorbed gases from the sample surface.

-

Follow the instrument's automated procedure to measure the volume of the sample. The instrument operates by measuring the pressure change when a known volume of gas is introduced into the sample chamber.

-

Perform multiple measurement cycles to ensure reproducibility.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume measured by the pycnometer.

Determination of Solubility by the Saturation Shake-Flask Method

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound crystals

-

Solvent (e.g., distilled water, ethanol)

-

Thermostatically controlled shaker bath

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Suitable analytical method for concentration determination (e.g., titration, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound crystals to a conical flask containing a known volume of the solvent.

-

Equilibration:

-

Stopper the flask and place it in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixture to shake for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the temperature of the bath to avoid precipitation or further dissolution.

-

Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

-

Calculation: Calculate the solubility in grams per 100 mL or other appropriate units based on the concentration of the saturated solution.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal decomposition behavior of this compound monohydrate.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

TGA/DSC pans (e.g., alumina, platinum)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound monohydrate into a TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan and a reference pan (usually empty) into the instrument.

-

Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) with a constant flow rate.

-

Program the instrument with a heating ramp (e.g., 10 °C/min) over a temperature range that covers the expected decomposition events (e.g., room temperature to 600 °C).

-

-

Data Acquisition: Start the thermal analysis program. The instrument will record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve for mass loss steps. The temperature at which mass loss occurs indicates a decomposition or dehydration event. The percentage of mass loss can be used to identify the departing volatile species (e.g., water, carbon monoxide).

-

DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. Endothermic peaks typically correspond to melting, dehydration, or decomposition, while exothermic peaks can indicate crystallization or oxidative decomposition. The onset temperature of a peak provides information about the temperature at which the thermal event begins.

-

Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of this compound.

Apparatus:

-

Single-crystal or powder X-ray diffractometer

-

Goniometer head (for single crystal) or sample holder (for powder)

-

X-ray source (e.g., Cu Kα radiation)

-

Detector

Procedure for Single-Crystal XRD:

-

Crystal Mounting: Carefully select a single, well-formed crystal of this compound and mount it on a goniometer head.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full dataset by rotating the crystal and recording the diffraction pattern at various orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

-

Procedure for Powder XRD:

-

Sample Preparation: Grind the this compound crystals into a fine powder.

-

Data Collection:

-

Mount the powder sample in the sample holder.

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a range of 2θ angles.

-

-

Data Analysis:

-

Identify the peak positions and intensities.

-

Index the diffraction pattern to determine the unit cell parameters.

-

Perform a Rietveld refinement to refine the crystal structure against the powder diffraction data.

-

References

synthesis of monosodium oxalate from oxalic acid

An In-Depth Technical Guide to the Synthesis of Monosodium Oxalate (B1200264) from Oxalic Acid

Introduction

Monosodium oxalate, also known as sodium hydrogen oxalate (NaHC₂O₄), is the monosodium salt of oxalic acid. It serves as an important chemical intermediate in various fields, including pharmaceuticals, materials science, and analytical chemistry. In drug development, oxalate and its derivatives are of interest due to their roles in biological systems and as potential components of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the , focusing on the underlying chemistry, a detailed experimental protocol, and methods for purification and characterization.

Core Synthesis Chemistry

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. Oxalic acid (H₂C₂O₄), a diprotic acid, reacts with sodium hydroxide (B78521) (NaOH), a strong base. The stoichiometry of the reaction is critical in determining the final product. To produce this compound, a precise 1:1 molar ratio of oxalic acid to sodium hydroxide must be employed.[1][2]

The balanced chemical equation for this reaction is:

H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O[1][2]

Adding a second equivalent of sodium hydroxide would result in the formation of disodium (B8443419) oxalate (Na₂C₂O₄), as shown in the following reaction:

H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O[3][4][5][6][7]

Therefore, careful control over the amount of sodium hydroxide added is paramount to ensure the selective synthesis of the desired monosodium salt.

Experimental Protocol: Laboratory-Scale Synthesis

This section details a standard procedure for synthesizing and purifying this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | ACS Reagent, ≥99.5% | Sigma-Aldrich | Molar Mass: 126.07 g/mol |

| Sodium Hydroxide (NaOH) | Reagent Grade, ≥98% | Fisher Scientific | Molar Mass: 40.00 g/mol |

| Deionized Water | Type II | Millipore | Used as the reaction solvent. |

| Ethanol (B145695) | 95% or Absolute | VWR | Used for washing the final product. |

Apparatus

-

250 mL Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Burette (50 mL) for precise addition of NaOH solution

-

pH meter or phenolphthalein (B1677637) indicator

-

Ice-water bath

-

Büchner funnel and filter flask assembly

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Drying oven or desiccator

Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 1.0 M solution of oxalic acid dihydrate by dissolving 12.61 g of H₂C₂O₄·2H₂O in deionized water and making the total volume up to 100 mL.

-

Prepare a 1.0 M solution of sodium hydroxide by carefully dissolving 4.00 g of NaOH pellets in deionized water and making the total volume up to 100 mL. Allow this solution to cool to room temperature.

-

-

Reaction Execution:

-

Transfer 100 mL of the 1.0 M oxalic acid solution (0.1 moles) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Place the flask in an ice-water bath on a magnetic stirrer and begin gentle stirring. Allow the solution to cool to approximately 0-5 °C.[8][9] This low temperature helps to control the reaction exotherm and promotes better crystal formation during neutralization.

-

Fill a burette with the 1.0 M NaOH solution.

-

Slowly add the NaOH solution dropwise to the chilled oxalic acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target endpoint is the half-equivalence point. For 0.1 moles of oxalic acid, this corresponds to the addition of exactly 100 mL of 1.0 M NaOH solution (0.1 moles).

-

If using an indicator like phenolphthalein, the solution will remain colorless. The endpoint for this compound is reached before the solution turns pink. A pH meter is the preferred method for monitoring the reaction.

-

-

Isolation and Purification:

-

After the addition of NaOH is complete, this compound may begin to precipitate, as its solubility is lower than that of oxalic acid in the reaction medium.

-

Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete reaction and maximize precipitation.

-

Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and other soluble impurities.[10]

-

Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.

-

Data Presentation

The following table summarizes key quantitative data relevant to the synthesis of this compound.

| Parameter | Value | Unit | Source/Notes |

| Molar Mass (Oxalic Acid Dihydrate) | 126.07 | g/mol | Calculated |

| Molar Mass (Sodium Hydroxide) | 40.00 | g/mol | Calculated |

| Molar Mass (this compound) | 112.02 | g/mol | Calculated |

| Theoretical Yield (from 0.1 mol Oxalic Acid) | 11.20 | g | Calculated |

| Melting Point (this compound) | Decomposes | °C | Decomposes before melting |

| Solubility of Sodium Oxalate in Water (20 °C) | 3.7 | g/100 mL | [1] |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

-

Titration: The oxalate content can be quantified by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium.[1][11]

-

Spectroscopy: Infrared (IR) spectroscopy can be used to identify characteristic functional group vibrations of the hydrogen oxalate anion.

-

X-Ray Diffraction (XRD): Powder XRD is a definitive method for confirming the crystalline structure of the final product.[12]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and sodium, which can be compared against the theoretical values for NaHC₂O₄.

Safety Precautions

-

Oxalic Acid: Oxalic acid is toxic and corrosive. Ingestion can be fatal, and skin or eye contact can cause severe irritation and burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe chemical burns to skin and eyes. Handle with extreme care, always using appropriate PPE. The dissolution of NaOH in water is highly exothermic and should be done with caution.

-

Work should be conducted in a well-ventilated fume hood.

References

- 1. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 2. Sodium oxalate synthesis - chemicalbook [chemicalbook.com]

- 3. brainly.in [brainly.in]

- 4. studychem.in [studychem.in]

- 5. echemi.com [echemi.com]

- 6. askfilo.com [askfilo.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide on the Aqueous Solubility of Monosodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of monosodium oxalate (B1200264) (NaHC₂O₄), also known as sodium hydrogen oxalate. Understanding the solubility of this compound is critical in various fields, including pharmaceutical development, where it can influence drug formulation, stability, and bioavailability, as well as in industrial processes where its precipitation can be a factor. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the analytical workflow.

Quantitative Solubility Data

The solubility of monosodium oxalate in water is dependent on temperature. The solid phase in equilibrium with a saturated aqueous solution is typically the monohydrate, NaHC₂O₄·H₂O[1]. Below is a summary of the solubility at various temperatures, compiled from available data.

| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) |

| 0 | 273.15 | ~2.0 |

| 20 | 293.15 | 2.6 |

| 25 | 298.15 | ~3.2 |

| 48 | 321.15 | ~6.0 |

Note: Data points are derived from graphical representations of solubility phase diagrams and may be approximate[1].

Experimental Protocol for Solubility Determination

The solubility of this compound can be determined using the equilibrium solubility method, followed by quantitative analysis of the saturated solution via titration. This method is reliable and widely used for determining the solubility of acidic or basic salts.

2.1 Materials and Equipment

-

This compound (NaHC₂O₄)

-

Deionized Water

-

Standardized Potassium Permanganate (B83412) (KMnO₄) solution (~0.1 N)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Thermostatic water bath or shaker incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Burette

-

Syringe filters (0.45 µm)

-

Erlenmeyer flasks

2.2 Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., an Erlenmeyer flask). The excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Place the container in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter (0.45 µm) into a pre-weighed volumetric flask. The filter should also be at the experimental temperature if possible.

-

Record the exact volume of the aliquot and determine its mass by weighing the flask after sample addition.

-

-

Quantitative Analysis by Permanganate Titration:

-

Dilute the collected sample to a suitable concentration with deionized water in the volumetric flask.

-

Transfer a precise volume of the diluted sample to an Erlenmeyer flask.

-

Acidify the sample by adding an excess of sulfuric acid. This ensures that the oxalate is in the form of oxalic acid for the reaction with permanganate.

-

Heat the acidified solution to 60-80°C. This is necessary to ensure the reaction proceeds at a reasonable rate.

-

Titrate the hot solution with a standardized potassium permanganate (KMnO₄) solution. The permanganate solution is added from a burette until a faint, persistent pink color is observed, which indicates the endpoint.

-

The reaction is: 5 NaHC₂O₄ + 2 KMnO₄ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 5 NaHSO₄ + 10 CO₂ + 8 H₂O.

-

-

Calculation of Solubility:

-

From the volume of KMnO₄ solution used and its known molarity, calculate the moles of oxalate in the titrated sample.

-

Using the stoichiometry of the reaction (5 moles of oxalate react with 2 moles of permanganate), determine the concentration of this compound in the saturated solution.

-

Express the solubility in the desired units, such as grams of NaHC₂O₄ per 100 g of water.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

This guide has detailed the temperature-dependent aqueous solubility of this compound. The provided data and the robust experimental protocol for its determination offer valuable resources for professionals in research and development. Accurate solubility data is fundamental for controlling crystallization, designing effective formulations, and ensuring the quality and efficacy of pharmaceutical products.

References

Navigating the Solubility Landscape of Sodium Oxalates in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of the solubility of active pharmaceutical ingredients and their intermediates is paramount in drug development and formulation. This technical guide delves into the solubility of sodium oxalate (B1200264) salts in organic solvents, a topic of significant interest in various chemical and pharmaceutical processes. A thorough review of existing literature reveals a notable scarcity of quantitative solubility data for monosodium oxalate (sodium hydrogen oxalate, NaHC₂O₄) in pure organic solvents. The available information predominantly focuses on disodium (B8443419) oxalate (Na₂C₂O₄), indicating its general insolubility in non-polar organic solvents and providing some data for alcohol-water mixtures. This guide presents the available quantitative data for disodium oxalate, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow. Researchers should exercise caution and note that the data presented herein primarily pertains to disodium oxalate due to the limited information available for the monosodium counterpart.

Introduction: The Significance of Oxalate Solubility

Sodium oxalate salts, including both monosodium and disodium forms, serve as important reagents and intermediates in various chemical syntheses. Their solubility characteristics directly influence reaction kinetics, purification strategies, and the formulation of finished products. In the pharmaceutical industry, understanding the solubility of such compounds is critical for controlling crystallization processes, ensuring purity, and developing effective drug delivery systems. The choice of an appropriate solvent system is a key determinant of process efficiency and product quality.

Solubility of Disodium Oxalate (Na₂C₂O₄) in Organic and Mixed Solvents

General observations indicate that disodium oxalate is practically insoluble in non-polar organic solvents such as benzene (B151609) and hexane.[1] It is also reported to be insoluble in ethanol (B145695) and diethyl ether.[1]

A study by Gomaa (2013) investigated the molar solubility of disodium oxalate in various ethanol-water mixtures at 301.15 K.[2][3] The findings from this study are summarized in the table below.

Table 1: Molar Solubility of Disodium Oxalate in Ethanol-Water Mixtures at 301.15 K [2][3]

| % Ethanol (v/v) | Molar Solubility (S) in mol/L |

| 0 | 0.272 |

| 10 | 0.185 |

| 20 | 0.126 |

| 30 | 0.086 |

| 40 | 0.058 |

| 50 | 0.039 |

| 60 | 0.026 |

| 70 | 0.018 |

| 80 | 0.012 |

As the concentration of ethanol in the mixture increases, the molar solubility of disodium oxalate decreases significantly. This trend highlights the poor solubility of this ionic compound in less polar environments.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of a solid compound, such as a sodium oxalate salt, in an organic solvent. This protocol is based on the principles of the equilibrium solubility method.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Vials or flasks with secure closures

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a conductometer if the salt provides sufficient conductivity in the chosen solvent system)

-

The compound of interest (e.g., this compound)

-

The desired organic solvent

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath or shaker and agitate for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary significantly depending on the compound and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid temperature-induced precipitation, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: General workflow for experimental solubility determination.

Conclusion and Future Directions

This technical guide has summarized the currently available information on the solubility of sodium oxalate salts in organic solvents. A significant data gap exists for this compound, with the majority of the literature focusing on the disodium salt. The provided data for disodium oxalate in ethanol-water mixtures clearly demonstrates its decreasing solubility with increasing organic solvent content, a characteristic typical for ionic salts.

For researchers and drug development professionals, the lack of data for this compound necessitates experimental determination of its solubility in relevant organic solvents. The general protocol and workflow diagram presented in this guide provide a solid foundation for conducting such studies. Future research efforts should be directed towards systematically measuring the solubility of this compound in a range of pharmaceutically relevant organic solvents at various temperatures. This will provide invaluable data for process development, formulation design, and the overall advancement of chemical and pharmaceutical sciences.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Monosodium Oxalate

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of monosodium oxalate (B1200264), offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The document details the crystallographic parameters of both anhydrous sodium oxalate (Na₂C₂O₄) and monosodium oxalate monohydrate (NaHC₂O₄·H₂O), presenting key data in structured tables and outlining the experimental methodologies for their determination.

Crystal Structure of Anhydrous Sodium Oxalate (Na₂C₂O₄)

Anhydrous sodium oxalate crystallizes in the monoclinic system with the space group P2₁/c. A significant refinement of its structure was conducted by Reed and Olmstead in 1981, with data collected at a low temperature of 140 K.[1][2] This low-temperature analysis provides a precise model of the atomic arrangement, minimizing thermal vibration effects.

Table 1: Crystallographic Data for Anhydrous Sodium Oxalate (Na₂C₂O₄)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.449(2) Å |

| b | 5.243(3) Å |

| c | 10.375(4) Å |

| β | 92.66(4)° |

| Z | 2 |

| Temperature | 140 K |

Data sourced from Reed and Olmstead (1981).[1][2]

Experimental Protocol for Structure Determination

The crystallographic data for anhydrous sodium oxalate was obtained through single-crystal X-ray diffraction.

Crystal Growth: Crystals of anhydrous sodium oxalate were grown from an aqueous solution by the method of slow evaporation.[1]

Data Collection: A crystal with dimensions of 0.13 x 0.23 x 0.24 mm was selected for data acquisition. The diffraction data were collected at 140 K on a Syntex P2₁ diffractometer utilizing Mo Kα radiation with a graphite (B72142) monochromator.[1] The unit-cell parameters were determined from a least-squares fit of 24 well-centered reflections.[1]

Structure Refinement: The structure was refined to a final R-value of 0.030 for 270 reflections, indicating a high degree of accuracy in the determined atomic positions.[1]

Crystal Structure of this compound Monohydrate (NaHC₂O₄·H₂O)

This compound also exists in a hydrated form, NaHC₂O₄·H₂O, which crystallizes in the triclinic system with the space group P1.

Table 2: Crystallographic Data for this compound Monohydrate (NaHC₂O₄·H₂O)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.503 Å |

| b | 6.673 Å |

| c | 5.698 Å |

| α | 85.04° |

| β | 110.00° |

| γ | 105.02° |

| Z | 2 |

Note: The atomic coordinates for this compound monohydrate are not yet available in the public databases searched for this guide. The unit cell parameters are provided based on available literature.

Experimental Protocol for Structure Determination

The experimental details for the structure determination of this compound monohydrate are not as readily available in the reviewed literature. However, the standard method for such a determination would involve single-crystal X-ray diffraction at a controlled temperature, similar to the protocol for the anhydrous form.

Crystal Growth: Crystals of this compound monohydrate are typically obtained by slow evaporation of an aqueous solution of sodium hydrogen oxalate at room temperature.

Data Collection and Structure Refinement: A suitable single crystal would be selected and mounted on a diffractometer. X-ray diffraction data would be collected, and the resulting intensities would be used to solve and refine the crystal structure, yielding the precise atomic positions of the sodium, oxalate, and water molecules.

Visualization of Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of crystal structure determination.

This guide serves as a foundational resource for understanding the solid-state structure of this compound. The provided data is essential for computational modeling, understanding intermolecular interactions, and predicting the physicochemical properties of this compound in various applications.

References

Monosodium Oxalate: A Comprehensive Technical Guide for Researchers

CAS Number: 1186-49-8

This technical guide provides an in-depth overview of monosodium oxalate (B1200264), also known as sodium hydrogen oxalate. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and its role in biological pathways. This document also includes specific experimental protocols for its preparation and analysis.

Chemical and Physical Properties

Monosodium oxalate is the monosodium salt of oxalic acid. It is an intermediate in the neutralization of oxalic acid. While disodium (B8443419) oxalate (CAS No. 62-76-0) is the fully neutralized salt, this compound retains one of the acidic protons of the dicarboxylic acid.[1] Its properties are crucial for its application in various research and development contexts.

| Property | Value | Reference |

| CAS Registry Number | 1186-49-8 | |

| Molecular Formula | C₂HNaO₄ | |

| Molecular Weight | 112.02 g/mol | |

| Appearance | White crystalline solid | |

| Solubility in Water | Soluble | |

| Synonyms | Sodium hydrogen oxalate, Sodium binoxalate |

Synthesis of this compound

The synthesis of this compound can be achieved through the half-neutralization of oxalic acid with sodium hydroxide (B78521).[2][3] This process involves the reaction of one mole of oxalic acid with one mole of sodium hydroxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Burette

-

pH meter (optional)

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Solutions:

-

Prepare a 1 M solution of oxalic acid dihydrate by dissolving 126.07 g in 1 L of deionized water.

-

Prepare a 1 M solution of sodium hydroxide by dissolving 40.00 g in 1 L of deionized water. Standardize the NaOH solution for accuracy.

-

-

Reaction:

-

Place a known volume of the 1 M oxalic acid solution in a beaker with a magnetic stir bar.

-

Slowly add an equimolar amount of the 1 M sodium hydroxide solution from a burette while stirring continuously. For example, to 100 mL of 1 M oxalic acid, add 100 mL of 1 M NaOH.

-

Monitor the pH of the solution. The endpoint for the formation of this compound will be at a pH of approximately 2.8.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and excess water.

-

Dry the crystals in a drying oven at a temperature below the decomposition point (typically 60-80°C) until a constant weight is achieved.

-

Role in Biological Pathways and Drug Development

Oxalate, the conjugate base of oxalic acid, plays a significant role in human pathophysiology, most notably in the formation of kidney stones (nephrolithiasis), of which calcium oxalate is the primary component.[3][4] Research into the mechanisms of oxalate-induced cellular damage is crucial for developing therapeutic interventions.

High concentrations of oxalate can induce renal injury by promoting the formation of calcium oxalate crystals and by direct cellular toxicity.[1] This toxicity is partly mediated by the activation of lipid signaling pathways and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately cell apoptosis or necrosis.[1][5]

In the context of drug development, understanding the interaction of oxalate with cellular pathways is vital. For instance, the formation of oxalate salts of active pharmaceutical ingredients (APIs) can be a strategy to modify their physicochemical properties, such as solubility and bioavailability.[6][7][8]

Signaling Pathway of Oxalate-Induced Cellular Dysfunction

The following diagram illustrates a simplified signaling pathway of how oxalate can lead to cellular dysfunction, particularly in renal cells and macrophages.[2][9]

Caption: Simplified signaling pathway of oxalate-induced cellular dysfunction.

Experimental Protocols

Analytical Determination of Oxalate by Redox Titration

A common method for the quantitative analysis of oxalate is through redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄).[10][11][12]

Materials:

-

This compound sample

-

Standardized ~0.1 N potassium permanganate (KMnO₄) solution

-

Sulfuric acid (H₂SO₄), 5% (v/v) solution

-

Distilled water

-

Burette

-

Erlenmeyer flasks

-

Hot plate

-

Thermometer

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.2-0.3 g of the dried this compound sample and record the mass.

-

Transfer the sample to a 250 mL Erlenmeyer flask.

-

Add 100 mL of 5% sulfuric acid solution to dissolve the sample.

-

-

Titration:

-

Gently heat the flask on a hot plate to 60-70°C. Do not boil.

-

Fill a burette with the standardized potassium permanganate solution and record the initial volume.

-

Titrate the hot oxalate solution with the KMnO₄ solution. The purple color of the permanganate will disappear as it reacts with the oxalate.

-

The endpoint is reached when the first persistent pale pink color remains for at least 30 seconds, indicating a slight excess of KMnO₄.

-

Record the final volume of the KMnO₄ solution used.

-

-

Calculation:

-

The reaction stoichiometry is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

-

Calculate the moles of KMnO₄ used (Molarity × Volume in Liters).

-

Using the stoichiometric ratio (5 moles of oxalate to 2 moles of permanganate), calculate the moles of oxalate in the sample.

-

Calculate the mass of this compound in the sample (moles × molar mass of NaHC₂O₄).

-

Determine the purity of the sample: (calculated mass of NaHC₂O₄ / initial mass of sample) × 100%.

-

Experimental Workflow for Investigating Oxalate-Induced Cellular Effects

The following diagram outlines a typical experimental workflow for studying the effects of oxalate on a cell line, such as a human monocyte-derived cell line.[5]

Caption: Experimental workflow for studying oxalate's cellular effects.

References

- 1. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxalate as a potent promoter of kidney stone formation [ouci.dntb.gov.ua]

- 4. Frontiers | Oxalate as a potent promoter of kidney stone formation [frontiersin.org]

- 5. Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c - Google Patents [patents.google.com]

- 9. Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Safety and Handling of Monosodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium oxalate (B1200264), the monosodium salt of oxalic acid, is a chemical compound utilized in various laboratory and industrial applications. While essential for certain processes, it poses significant health risks that necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety, handling, toxicity, and the molecular mechanisms underlying the adverse effects of monosodium oxalate. It is intended to equip researchers, scientists, and drug development professionals with the critical information required for its safe utilization in a laboratory setting. This document details toxicological data, safe handling procedures, personal protective equipment (PPE) recommendations, emergency first aid measures, and delves into the cellular and signaling pathways affected by oxalate exposure, including the induction of oxidative stress, mitochondrial dysfunction, inflammation via the NLRP3 inflammasome, and cellular senescence. Detailed experimental protocols for assessing these toxicological endpoints are also provided to facilitate further research and safety evaluations.

Chemical and Physical Properties

This compound is a white, crystalline solid. While the term "this compound" exists, much of the safety and toxicological data is available for "sodium oxalate" (disodium oxalate), which is more common. The information provided here is largely based on data for sodium oxalate, as the oxalate anion is the primary driver of its toxicity.

| Property | Value | References |

| Chemical Formula | C₂HNaO₄ | [1] |

| Molecular Weight | 112.02 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Odor | Odorless | [2] |

| Melting Point | Decomposes above 290 °C | [2] |

| Solubility in Water | 3.7 g/100 mL (20 °C) | [2] |

| Density | 2.34 g/cm³ | [2] |

Toxicological Data

This compound is toxic if ingested or absorbed through the skin.[3] The primary mechanism of toxicity is the binding of oxalate ions with calcium in the blood to form insoluble calcium oxalate, leading to hypocalcemia and the deposition of calcium oxalate crystals in various tissues, most notably the kidneys.[4]

| Parameter | Value | Species | Route | References |

| LD50 (Oral) | 11160 mg/kg | Rat | Oral | [2][5] |

| Mean Lethal Dose (Ingestion, Oxalates) | 10-15 g/kg of body weight | Human | Oral | [2] |

Safety and Handling

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | References |

| Eye Protection | Chemical safety goggles or a face shield. | [6][7] |

| Skin Protection | Protective gloves (e.g., nitrile) and a lab coat or clean body-covering clothing. | [6][7] |

| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated and engineering controls are insufficient. | [6] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

-

Handling:

-

Storage:

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | References |

| Ingestion | Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. | [6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6] |

Molecular Mechanisms of Toxicity and Signaling Pathways

Recent research has elucidated several key signaling pathways that are activated in response to oxalate exposure, leading to cellular dysfunction and tissue damage.

Oxidative Stress

Oxalate and calcium oxalate crystals can induce the production of reactive oxygen species (ROS), leading to oxidative stress in renal tubular cells.[6] This oxidative stress can damage cellular components, including proteins, lipids, and DNA.

Mitochondrial Dysfunction

Mitochondria are primary targets of oxalate toxicity.[5] Oxalate exposure can lead to a decrease in the mitochondrial membrane potential, impaired mitochondrial respiration, and increased mitochondrial ROS production.[3][5][9]

Inflammation and the NLRP3 Inflammasome

Calcium oxalate crystals are recognized as danger signals by the innate immune system, leading to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal cells.[6][10] This activation triggers a signaling cascade involving ASC (apoptosis-associated speck-like protein containing a CARD) and caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11] This inflammatory response contributes to renal injury.

Cellular Senescence

Exposure to oxalate can induce stress-induced premature senescence (SIPS) in renal tubular cells.[12] This is characterized by an increase in senescence-associated β-galactosidase (SA-βgal) activity and the upregulation of the cell cycle inhibitor p16INK4a.[12][13] Senescent cells can contribute to inflammation and tissue aging.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Cell culture medium

-

This compound

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is for assessing changes in mitochondrial membrane potential.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.[14]

-

Materials:

-

JC-1 dye

-

Cell culture medium

-

Assay buffer

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture and treat cells with this compound as desired.

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Remove the culture medium and add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence microscope (detecting red and green fluorescence) or a flow cytometer (using appropriate channels for red and green fluorescence, e.g., FL2 and FL1).

-

Calculate the ratio of red to green fluorescence intensity to determine the change in mitochondrial membrane potential.

-

Assessment of Cellular Senescence (SA-β-gal Staining)

This protocol is for the detection of senescent cells.

-

Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This activity can be detected by providing the substrate X-gal, which is cleaved to produce a blue precipitate in senescent cells.[3][9]

-

Materials:

-

Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate/phosphate buffer at pH 6.0)

-

PBS

-

-

Procedure:

-

Culture and treat cells with this compound.

-

Wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 3-5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C (in a non-CO₂ incubator) for 12-16 hours, or until a blue color develops in the senescent cells.

-

Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

-

Quantification of Protein Carbonylation (ELISA-based Assay)

This protocol is for measuring oxidative protein damage.

-

Principle: Protein carbonylation is a marker of oxidative stress. This ELISA-based method involves the derivatization of protein carbonyls with dinitrophenylhydrazine (DNPH), which are then detected using an anti-DNP antibody.[15][16]

-

Materials:

-

DNPH solution

-

ELISA plates

-

Anti-DNP primary antibody

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

-

Procedure:

-

Extract proteins from cells treated with this compound.

-

React the protein samples with DNPH to form DNP-hydrazone adducts.

-

Adsorb the derivatized proteins to the wells of an ELISA plate.

-

Block the plate to prevent non-specific binding.

-

Incubate with the anti-DNP primary antibody.

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Wash the plate and add the substrate solution.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantify the protein carbonyl content relative to a standard curve.

-

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols in a research environment. Its toxicity is mediated by its ability to disrupt calcium homeostasis and induce cellular damage through multiple signaling pathways, including oxidative stress, mitochondrial dysfunction, inflammation, and cellular senescence. A thorough understanding of these mechanisms is essential for developing strategies to mitigate its harmful effects and for the safe advancement of research and drug development activities involving this compound. The experimental protocols provided in this guide offer a framework for the toxicological assessment of this compound and related compounds.

References

- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. bio-protocol.org [bio-protocol.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. buckinstitute.org [buckinstitute.org]

- 10. broadpharm.com [broadpharm.com]

- 11. 101.200.202.226 [101.200.202.226]

- 12. resources.revvity.com [resources.revvity.com]

- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. Protein carbonyl measurement by a sensitive ELISA method - PubMed [pubmed.ncbi.nlm.nih.gov]

Monosodium Oxalate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and toxicological properties of monosodium oxalate (B1200264) is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This technical whitepaper provides a detailed overview of monosodium oxalate, consolidating critical data from material safety data sheets and relevant toxicological studies. It encompasses physical and chemical characteristics, hazard identification and mitigation, emergency procedures, and handling protocols, presented in a format tailored for the scientific community.

Chemical and Physical Properties

This compound, also known as sodium acid oxalate, is the monosodium salt of oxalic acid. It is a white, odorless, crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Ethanedioic acid, monosodium salt; Sodium acid oxalate | [2][3] |

| CAS Number | 62-76-0 | [2][3] |

| Molecular Formula | C₂HNaO₄ (often presented as NaHC₂O₄) | [4] |

| Molecular Weight | 134.00 g/mol | [2][4] |

| Melting Point | 250-270 °C (decomposes) | [1] |

| Specific Gravity | 2.34 | [1][2] |

| Solubility | Soluble in water. Insoluble in alcohol. | [1] |

| Appearance | White, crystalline powder | [1][2] |

| Odor | Odorless | [1][2] |

Toxicological Data and Hazard Identification

This compound is classified as harmful if swallowed or in contact with skin.[3][4][5][6] It can cause irritation to the skin, eyes, and respiratory tract.[2][6] The primary target organs for toxicity are the kidneys and the central nervous system.[1][2]

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 11160 mg/kg | Rat | [1][2] |

| Oral LD50 | 5094 mg/kg | Mouse | [2] |

The toxic effects of oxalates are generally attributed to their ability to chelate calcium ions, leading to hypocalcemia. Ingestion can lead to gastrointestinal irritation, and in larger doses, may result in renal failure due to the formation of calcium oxalate crystals in the kidneys.[6]

Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.[4][5][6]

-

H402: Harmful to aquatic life.[4]

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[4][6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[4]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE) Workflow

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill Response Protocol

Caption: Step-by-step protocol for responding to a this compound spill.

First Aid Measures

A clear and logical workflow for first aid is critical in the event of exposure.

Caption: First aid workflow for different types of exposure to this compound.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[3][4] this compound is hygroscopic and should be protected from moisture.[1] It should be stored away from strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[4] Waste should be handled as hazardous.

Fire and Reactivity

-

Flammability: this compound is a non-flammable solid.[1]

-

Reactivity: It is incompatible with strong oxidizing agents and strong acids.[3]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and sodium oxides.[3]

-

Fire Extinguishing Media: Use a dry chemical fire extinguisher, water spray, foam, or carbon dioxide.[1]

This technical guide provides a consolidated resource for researchers working with this compound. By understanding its properties and adhering to the outlined safety protocols, scientists can minimize risks and ensure a safe and productive research environment.

References

Monosodium Oxalate: A Technical Guide to its Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature of monosodium oxalate (B1200264) (NaHC₂O₄), a topic of significant interest in pharmaceutical development due to its potential impact on powder stability, handling, and formulation. While direct quantitative hygroscopicity data for monosodium oxalate is not extensively available in published literature, this document outlines the fundamental principles of water sorption and details the standardized experimental protocols necessary for its characterization. Methodologies such as Dynamic Vapor Sorption (DVS) and classical gravimetric analysis are presented with the necessary detail for practical application. This guide serves as a foundational resource for researchers seeking to evaluate and understand the hygroscopic properties of this compound and related compounds.

Introduction